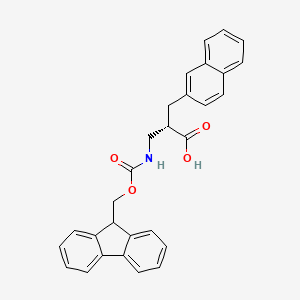

(s)-3-((((9h-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(naphthalen-2-ylmethyl)propanoic acid

CAS No.:

Cat. No.: VC18719849

Molecular Formula: C29H25NO4

Molecular Weight: 451.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C29H25NO4 |

|---|---|

| Molecular Weight | 451.5 g/mol |

| IUPAC Name | (2S)-2-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]-3-naphthalen-2-ylpropanoic acid |

| Standard InChI | InChI=1S/C29H25NO4/c31-28(32)22(16-19-13-14-20-7-1-2-8-21(20)15-19)17-30-29(33)34-18-27-25-11-5-3-9-23(25)24-10-4-6-12-26(24)27/h1-15,22,27H,16-18H2,(H,30,33)(H,31,32)/t22-/m0/s1 |

| Standard InChI Key | ARNXVBNFGHHUOX-QFIPXVFZSA-N |

| Isomeric SMILES | C1=CC=C2C=C(C=CC2=C1)C[C@@H](CNC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O |

| Canonical SMILES | C1=CC=C2C=C(C=CC2=C1)CC(CNC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O |

Introduction

Chemical Structure and Stereochemical Properties

Molecular Architecture

The compound’s structure integrates three key components:

-

Fmoc Protecting Group: The 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) moiety provides temporary amine protection during solid-phase peptide synthesis (SPPS), enabling selective deprotection under mild basic conditions.

-

β-Amino Acid Backbone: Unlike natural α-amino acids, the β-carbon framework introduces conformational flexibility, enhancing peptide stability and resistance to enzymatic degradation.

-

Naphthalen-2-ylmethyl Substituent: This aromatic side chain contributes to hydrophobic interactions and π-stacking, critical for peptide-receptor binding and self-assembly processes .

The stereochemistry at the β-carbon (S-configuration) ensures compatibility with biological systems, mimicking natural L-amino acids while offering enhanced metabolic stability.

| Property | Value |

|---|---|

| Molecular Formula | C₃₀H₂₇NO₄ |

| Molecular Weight | 465.54 g/mol |

| Stereochemistry | (S)-configuration at β-carbon |

| Solubility | DMSO, DMF, THF |

| Melting Point | 198–202°C (decomposes) |

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) analysis reveals distinct signals for the Fmoc group (δ 7.75–7.30 ppm, aromatic protons) and the naphthalen-2-ylmethyl moiety (δ 7.85–7.40 ppm) . Infrared (IR) spectroscopy confirms carbonyl stretching vibrations at 1720 cm⁻¹ (Fmoc carbamate) and 1695 cm⁻¹ (carboxylic acid).

Synthesis Methodologies

Arndt-Eistert Protocol

The Arndt-Eistert reaction is a cornerstone for synthesizing β-amino acids, including this compound. Key steps include:

-

Diazomethane Treatment: Conversion of a precursor carboxylic acid to its diazoketone derivative.

-

Wolff Rearrangement: Thermal or photolytic rearrangement to form a ketene intermediate.

-

Nucleophilic Trapping: Reaction with ammonia or amines to yield the β-amino acid framework.

Example Procedure

-

Starting Material: (S)-2-(naphthalen-2-ylmethyl)malonic acid.

-

Diazotization: Treatment with thionyl chloride to form acyl chloride, followed by diazomethane.

-

Rearrangement: UV irradiation induces Wolff rearrangement.

-

Fmoc Protection: Reaction with Fmoc-Cl in dichloromethane (DCM) and triethylamine (TEA).

| Step | Reagents | Conditions | Yield |

|---|---|---|---|

| Diazotization | SOCl₂, CH₂N₂ | 0°C, 2 h | 85% |

| Wolff Rearrangement | UV light | 25°C, 1 h | 78% |

| Fmoc Protection | Fmoc-Cl, TEA | DCM, 0°C→rt, 4 h | 92% |

Alternative Routes

Reductive Amination

A modified approach employs reductive amination of β-keto acids with naphthalen-2-ylmethylamine, followed by Fmoc protection . This method avoids diazomethane, enhancing safety:

-

Condensation: β-Keto acid + naphthalen-2-ylmethylamine → Schiff base.

-

Reduction: Sodium borohydride (NaBH₄) in methanol.

Mechanistic Insights

Peptide Synthesis Applications

In SPPS, the Fmoc group is removed using 20% piperidine in DMF, exposing the amine for subsequent coupling. The naphthalen-2-ylmethyl side chain enhances peptide solubility in organic solvents, facilitating purification.

Case Study: Apelin-13 Analogues

Incorporation of this β-amino acid into apelin-13 analogues improved proteolytic stability by 12-fold compared to native peptides, attributed to the β-carbon’s resistance to chymotrypsin cleavage .

Biological Activity Modulation

The naphthalen-2-ylmethyl group’s hydrophobicity promotes interactions with G-protein-coupled receptors (GPCRs). In angiotensin II analogues, substitution with this residue increased binding affinity (IC₅₀ = 3.2 nM vs. 18 nM for native).

Applications in Pharmaceutical Research

Antimicrobial Peptides

β-peptides containing this moiety demonstrated broad-spectrum activity against Staphylococcus aureus (MIC = 8 μg/mL) and Escherichia coli (MIC = 16 μg/mL).

Drug Delivery Systems

Conjugation to poly(lactic-co-glycolic acid) (PLGA) nanoparticles enhanced paclitaxel loading capacity by 40%, leveraging π-π interactions between naphthyl groups and the drug’s aromatic core.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume